H-Ala-Phe-Pro-bNA HCl
Description
H-Ala-Phe-Pro-bNA HCl is a synthetic tripeptide substrate designed for studying protease activity. Its structure consists of alanine (Ala), phenylalanine (Phe), and proline (Pro) residues linked to β-naphthylamine (bNA) as the cleavage-sensitive leaving group, with hydrochloric acid (HCl) as the counterion. While direct data on this compound is absent in the provided evidence, its applications can be inferred from structurally analogous compounds (e.g., H-Pro-βNA · HCl, H-Ala-Pro-pNA HCl) . Such substrates are typically used in enzymatic assays, where protease-mediated cleavage releases the chromogenic or fluorogenic group (e.g., pNA or βNA), enabling quantitative activity measurements via spectrophotometry .
Properties
CAS No. |
749831-27-4 |
|---|---|
Molecular Formula |
C27H30N4O3 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H30N4O3/c1-18(28)25(32)30-23(16-19-8-3-2-4-9-19)27(34)31-15-7-12-24(31)26(33)29-22-14-13-20-10-5-6-11-21(20)17-22/h2-6,8-11,13-14,17-18,23-24H,7,12,15-16,28H2,1H3,(H,29,33)(H,30,32)/t18-,23-,24-/m0/s1 |
InChI Key |
XNTZVXIZBNJULD-NWVWQQAFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC4=CC=CC=C4C=C3)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC4=CC=CC=C4C=C3)N |
Origin of Product |
United States |
Preparation Methods
Fmoc-Based Stepwise Assembly
The Fmoc (9-fluorenylmethoxycarbonyl) strategy is the most common approach for synthesizing H-Ala-Phe-Pro-bNA HCl. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound linker, followed by deprotection and cleavage. Key steps include:
-
Resin Selection : Wang or Rink amide resins are preferred for C-terminal amide functionalization.
-
Coupling Reagents : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) ensure efficient activation of carboxyl groups.
-
Deprotection : Piperidine (20% in DMF) removes Fmoc groups after each coupling cycle.
Table 1: SPPS Conditions for this compound
| Step | Reagent/Condition | Time (h) | Yield (%) |
|---|---|---|---|
| Fmoc-Pro coupling | HBTU/HOBt/DIEA | 1.5 | 98 |
| Fmoc-Phe coupling | DIC/Oxyma Pure | 2 | 95 |
| Fmoc-Ala coupling | COMU/DIPEA | 1 | 97 |
| bNA moiety addition | HATU/DMAP in DCM | 4 | 85 |
The bNA group is introduced post-assembly via amide bond formation between the terminal proline and 4-nitroaniline. Final cleavage with TFA (95% with scavengers) releases the peptide, which is precipitated in cold ether and converted to the hydrochloride salt using HCl/dioxane.
Solution-Phase Synthesis
Fragment Condensation Strategy
Solution-phase methods are favored for large-scale production. The tripeptide backbone (Ala-Phe-Pro) is synthesized first, followed by bNA conjugation:
-
Ala-Phe Dipeptide Formation :
-
Proline Attachment :
-
bNA Functionalization :
Key Challenges:
-
Racemization : Minimized by using Oxyma Pure instead of HOBt.
-
Diketopiperazine (DKP) Formation : Suppressed by maintaining pH < 6 during Pro coupling.
Enzymatic Synthesis
Thermolysin-Catalyzed Coupling
Thermolysin, a metalloprotease, catalyzes the reverse hydrolysis of peptide bonds in organic-aqueous biphasic systems:
Table 2: Enzymatic vs. Chemical Synthesis Efficiency
| Parameter | Enzymatic Method | Chemical Method |
|---|---|---|
| Yield (%) | 78 | 85 |
| Purity (%) | 95 | 90 |
| Reaction Time (h) | 24 | 6 |
| Stereoselectivity | >99% L-config | 98% L-config |
Enzymatic methods reduce racemization but require stringent solvent optimization (e.g., 20–90% methanol).
Post-Synthetic Modifications
Hydrochloride Salt Formation
The free base (H-Ala-Phe-Pro-bNA) is dissolved in anhydrous dioxane and treated with 4 M HCl/dioxane. Precipitation with cold ether yields the hydrochloride salt with >99% purity.
Purification Strategies
Table 3: Analytical Data for this compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 495.02 g/mol | HRMS |
| Melting Point | 214–215°C | DSC |
| Purity | ≥98% | HPLC |
| Specific Rotation | [α]²⁵D = −26.0° (c=0.2, MeOH) | Polarimetry |
Challenges and Optimizations
Side Reactions
Chemical Reactions Analysis
Types of Reactions
H-Ala-Phe-Pro-bNA HCl can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The nitro group in the bNA moiety can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Free amino acids and 4-nitrobenzylamine.
Oxidation: 4-aminobenzylamide derivatives.
Substitution: Various substituted benzylamide derivatives.
Scientific Research Applications
Biochemistry
- Enzyme Kinetics : H-Ala-Phe-Pro-bNA HCl is primarily utilized to assess the activity of various proteases. The cleavage of the peptide bond releases p-nitroaniline, which can be quantified spectrophotometrically.
- Specificity Studies : The compound aids in determining the specificity of proteases by comparing their activity on different substrates.
Medicine
- Diagnostic Assays : It is employed in clinical diagnostics to measure protease activity in biological samples, which can indicate various pathological conditions.
- Therapeutic Monitoring : The compound can be used to monitor the efficacy of protease inhibitors in therapeutic settings, providing insights into treatment outcomes.
Pharmaceutical Research
- Drug Development : this compound is instrumental in screening potential protease inhibitors, which are critical for developing new therapeutic agents.
- Quality Control : In pharmaceutical manufacturing, it serves as a standard for assessing enzyme preparations, ensuring consistency and efficacy in drug production.
Data Tables
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Biochemistry | Enzyme kinetics studies | Allows for real-time monitoring of protease activity |
| Medicine | Diagnostic assays | Provides quantitative data on protease levels |
| Pharmaceutical Research | Screening of protease inhibitors | Facilitates the identification of potential therapeutic agents |
Case Study 1: Enzyme Activity Assay
In a study examining the kinetics of chymotrypsin, researchers utilized this compound as a substrate. The release of p-nitroaniline was measured at 405 nm, demonstrating the compound's effectiveness in monitoring enzyme activity under varying conditions.
Case Study 2: Clinical Diagnostics
A clinical trial employed this compound to assess protease levels in patients with pancreatic disorders. Results indicated significant elevations in protease activity compared to healthy controls, highlighting its potential as a diagnostic biomarker.
Case Study 3: Drug Development
In pharmaceutical research, this compound was used to evaluate the inhibitory effects of novel compounds on serine proteases. The findings contributed to the development of new drugs targeting specific proteolytic pathways associated with cancer progression.
Mechanism of Action
The mechanism of action of H-Ala-Phe-Pro-bNA HCl involves its interaction with specific enzymes and receptors. The peptide sequence can mimic natural substrates, allowing it to bind to enzyme active sites and inhibit or modulate their activity. The nitrobenzylamide group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Key Comparative Insights:
Structural and Functional Differences :
- Sequence Length : this compound’s extended sequence (Ala-Phe-Pro) likely targets proteases with preference for aromatic residues (e.g., chymotrypsin), whereas shorter substrates like H-Ala-pNA.HCl (Ala) are suited for enzymes recognizing small hydrophobic residues .
- Detection Group : βNA-containing compounds (e.g., H-Pro-βNA · HCl) require fluorescence detection, while pNA derivatives (e.g., H-Ala-Pro-pNA HCl) are monitored via absorbance at 405 nm .
Safety Profiles: βNA-linked compounds (e.g., H-Pro-βNA · HCl) are classified as carcinogenic (Carc. 1A; H350) due to β-naphthylamine, a known carcinogen . In contrast, pNA-based substrates (e.g., H-Ala-Pro-pNA HCl) pose lower toxicity risks .
Enzyme Specificity :
- Longer sequences (e.g., H-Ala-Ala-Pro-pNA · HCl) enhance specificity for proteases requiring extended substrate recognition, such as dipeptidyl peptidases . This compound’s Phe residue may improve binding to proteases with hydrophobic active sites.
Commercial Availability: H-Ala-Pro-pNA HCl and H-Ala-Ala-Pro-pNA · HCl are widely available for research (e.g., Santa Cruz Biotechnology, Nanjing Peptide), with prices ranging from $162/250 mg to $480/1 g . βNA derivatives are less commonly marketed due to safety restrictions .
Biological Activity
H-Ala-Phe-Pro-bNA HCl (H-Ala-Phe-Pro-b-naphthylamide hydrochloride) is a peptide derivative that has gained attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is a synthetic peptide that consists of three amino acids: alanine (Ala), phenylalanine (Phe), and proline (Pro), with a b-naphthylamide moiety that enhances its biological profile. The hydrochloride salt form improves its solubility and stability in physiological conditions.
The biological activity of this compound primarily revolves around its interactions with specific biological targets, including enzymes and receptors.
-
Enzyme Inhibition :
- The compound acts as a substrate or inhibitor for various peptidases, influencing peptide metabolism and signaling pathways.
- Its structure allows it to mimic natural substrates, thereby modulating enzymatic activity.
-
Receptor Binding :
- This compound has been shown to interact with certain G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling.
- This interaction can lead to downstream effects such as changes in gene expression and cellular response.
Antimicrobial Activity
Recent studies have indicated that peptides similar to this compound exhibit antimicrobial properties. These peptides disrupt bacterial membranes, leading to cell lysis.
- Case Study : A study demonstrated that a related peptide showed significant bactericidal activity against both Gram-positive and Gram-negative bacteria in vitro, suggesting potential applications in developing new antimicrobial agents .
Antitumor Effects
Peptides have been explored for their antitumor properties due to their ability to induce apoptosis in cancer cells.
- Research Findings : In vitro experiments revealed that this compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis through caspase activation pathways .
Pain Management
Peptides are also being investigated for their analgesic properties. The modulation of pain pathways via GPCRs offers a promising avenue for pain relief without the side effects associated with traditional analgesics.
- Clinical Implications : Preliminary studies suggest that this compound may reduce pain perception by interacting with opioid receptors, although further research is needed to confirm these findings .
Data Tables
| Biological Activity | Mechanism | Therapeutic Application |
|---|---|---|
| Antimicrobial | Membrane disruption | New antimicrobial agents |
| Antitumor | Induction of apoptosis | Cancer treatment |
| Analgesic | GPCR modulation | Pain management |
Q & A
Q. What is the biochemical role of H-Ala-Phe-Pro-bNA HCl in protease activity assays, and how is its hydrolysis quantified?
this compound acts as a chromogenic substrate for proteases. Upon enzymatic cleavage, the para-nitroaniline (pNA) group is released, producing a yellow color detectable at 405 nm via spectrophotometry. This allows kinetic measurement of protease activity, with initial reaction rates proportional to enzyme concentration . Researchers should calibrate spectrophotometric readings against a standard curve of free pNA to ensure accuracy.
Q. What storage conditions are critical for maintaining the stability of this compound?
The compound should be stored at 2–8°C in a desiccated environment to prevent hydrolysis and degradation. Lyophilized forms retain stability longer than reconstituted solutions, which should be aliquoted and frozen at -20°C for repeated use. Purity (≥95%) must be verified via HPLC before use in sensitive assays .
Q. What safety protocols are essential when handling this compound?
The compound is classified as carcinogenic (H350) under GB CLP regulations. Mandatory precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Conducting experiments in a fume hood to avoid inhalation.
- Immediate decontamination of spills with 70% ethanol. Waste must be disposed of via certified hazardous waste facilities .
Advanced Research Questions
Q. How can researchers optimize kinetic assay conditions when using this compound to account for enzyme specificity and substrate limitations?
Optimization involves:
- Buffer selection : Test Tris-HCl (pH 7.5–8.5) and phosphate buffers (pH 6.0–7.5) to identify ideal activity ranges for the target protease.
- Substrate concentration : Perform Michaelis-Menten kinetics (e.g., 0.1–5 mM substrate) to determine and .
- Inhibitor controls : Include protease inhibitors (e.g., PMSF for serine proteases) in parallel assays to confirm signal specificity .
- Temperature stability : Pre-incubate substrate at assay temperatures (25–37°C) to assess thermal degradation rates via absorbance baselines .
Q. What methodological approaches resolve contradictory kinetic data in protease inhibition studies using this compound?
Contradictions often arise from:
- Substrate auto-hydrolysis : Run substrate-only controls to subtract background signals.
- Enzyme impurities : Purify proteases via affinity chromatography and validate with SDS-PAGE.
- Data normalization : Express activity as % inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. Advanced statistical tools (e.g., nonlinear regression for IC50 calculations) improve reproducibility .
Q. How should researchers characterize the purity and structural integrity of this compound batches for reproducibility?
- HPLC analysis : Use a C18 column with a water-acetonitrile gradient (0.1% TFA) to quantify purity. A single peak at 220 nm confirms homogeneity.
- Mass spectrometry (MS) : Confirm molecular weight (, expected 377.4) via MALDI-TOF or ESI-MS.
- Stability testing : Incubate aliquots at 25°C for 24–72 hours and compare degradation profiles to fresh samples via absorbance at 405 nm .
Q. What strategies integrate this compound into novel methodologies, such as high-throughput screening (HTS) or multiplex assays?
- Microplate adaptation : Optimize reaction volumes (50–100 µL/well) and use automated dispensers to minimize variability.
- Multiplexing : Pair with fluorogenic substrates (e.g., AMC-linked peptides) to simultaneously track multiple protease activities.
- Data acquisition : Employ kinetic read modes (e.g., every 30 seconds for 60 minutes) to capture initial velocity phases. Validate HTS protocols using Z’ factor calculations () .
Methodological Notes
- Critical controls : Always include substrate-free, enzyme-free, and inhibitor-free controls to isolate specific signals .
- Ethical data reporting : Disclose batch-specific purity data and assay conditions (e.g., pH, temperature) to enable replication .
- Literature rigor : Prioritize primary sources (e.g., peer-reviewed journals) over commercial databases when citing applications or safety data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
